{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
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Overview
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes bromine, chlorine, and carbamoyl functional groups.
Preparation Methods
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The reaction conditions often involve the use of palladium catalysts and organoboron reagents under an inert atmosphere.
Chemical Reactions Analysis
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which {[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISRTOMLXDDCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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